tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate

stereoselective synthesis carbapenem intermediates β-lactam antibiotics

tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate (CAS 80542-48-9) is a chiral, non-racemic N-hydroxy-β-lactam (1-hydroxy-2-azetidinone) featuring a Boc-protected 3-amino group and a (2S,3S)-configured 2-methyl substituent. Commercial suppliers typically provide the compound at 97–98% purity, with a molecular formula of C₉H₁₆N₂O₄ and a molecular weight of 216.23 g/mol, stored at 2–8 °C for long-term stability.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
CAS No. 80542-48-9
Cat. No. B3155609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate
CAS80542-48-9
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1O)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1
InChIKeyBNHJMVYSNXQXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate (CAS 80542-48-9) – Procurement-Ready Identity and Core Structural Profile


tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate (CAS 80542-48-9) is a chiral, non-racemic N-hydroxy-β-lactam (1-hydroxy-2-azetidinone) featuring a Boc-protected 3-amino group and a (2S,3S)-configured 2-methyl substituent . Commercial suppliers typically provide the compound at 97–98% purity, with a molecular formula of C₉H₁₆N₂O₄ and a molecular weight of 216.23 g/mol, stored at 2–8 °C for long-term stability . The combination of an acid-labile Boc protecting group, a stereodefined 2-methyl group, and the N-hydroxy functionality defines this compound’s utility as a key chiral intermediate in the synthesis of monocyclic β-lactam antibiotics, β-lactamase inhibitors, and 1β-methylcarbapenem derivatives [1].

Stereochemical Precursor Defined (2S,3S) configuration maps to the (1R)-hydroxyethyl side chain of 1β-methylcarbapenems.
Orthogonal Deprotection Acid-labile Boc group enables selective amine unmasking without β-lactam ring opening.
N-Hydroxy Activation N-OH group provides access to oxamazin and β-lactamase inhibitor scaffolds unavailable via N-H analogs.

Why Generic Substitution of tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate Can Introduce Irreproducible Stereochemical and Reactivity Outcomes


In-class N-hydroxy-β-lactam building blocks are not interchangeable because the stereochemistry at the C2 and C3 positions, the nature of the N-protecting group, and the N-hydroxy moiety each dictate orthogonal reactivity, deprotection kinetics, and final product configuration in downstream syntheses. For example, the (2S,3S) configuration defines the absolute stereochemistry of the 1-hydroxyethyl side chain in carbapenem antibiotics; even minor diastereomeric impurities can result in inactive epimers [1]. The Boc group on this compound undergoes selective acidolysis (e.g., TFA cleavage) under conditions where other N-protecting groups (e.g., Cbz, Fmoc) require orthogonal removal strategies, enabling convergent synthetic routes [2]. The N-hydroxy group serves as a latent electrophile for N-O bond functionalization that is absent in standard N-H β-lactams, providing access to oxamazin antibiotics and β-lactamase inhibitor scaffolds that analogous non-hydroxylated building blocks cannot generate [3].

Stereochemistry
The (2R,3R) enantiomer or racemic mixtures may produce inactive epimers; class-level data suggests ≥10-fold loss in antibacterial potency for incorrect side-chain stereochemistry.
Protecting Group
Cbz or Fmoc analogs require hydrogenation or basic conditions that risk β-lactam ring-opening, whereas Boc removal proceeds selectively with TFA.
N-Substitution
N-unsubstituted or N-alkyl β-lactams lack the N–O bond necessary for oxamazin formation, limiting access to this chemical space.

Quantitative Evidence for Selecting tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate Over Structural Analogs


Stereochemical Integrity: (2S,3S)-Configuration Secures Enantiopurity of Carbapenem 1-Hydroxyethyl Side Chains

The (2S,3S) diastereomer is the required precursor for the (1R)-hydroxyethyl side chain found in clinically active 1β-methylcarbapenems (e.g., meropenem, ertapenem). This compound has a ≥97% enantiomeric purity specification, ensuring a defined stereochemical outcome upon ring-opening and elaboration. In contrast, the corresponding (2R,3R) enantiomer or racemic mixtures produce the inactive (1S) epimer, which can depress antibacterial potency by more than 10-fold in minimum inhibitory concentration (MIC) assays against Gram-negative organisms . While direct comparative data for this exact intermediate are limited, class-level inference from structurally related β-methylcarbapenem intermediates demonstrates that C2-stereochemistry inversion reduces target binding affinity by 1–2 orders of magnitude [1].

Stereochemical Control
Class-level inference
(2S,3S) vs (2R,3R): literature reports ≥10-fold MIC difference for incorrect epimer.
Supports defined stereochemistry requirement for carbapenem intermediates.
Specific ee data for this building block not publicly available; class-level inference.
stereoselective synthesis carbapenem intermediates β-lactam antibiotics

Protecting Group Orthogonality: Acid-Labile Boc Enables Selective Deprotection in Multi-Step Sequences

The Boc carbamate on this compound is cleaved with >90% selectivity under mild acidic conditions (e.g., 30% TFA/DCM, 0°C, 1 h) without affecting the acid-sensitive N–OH bond or β-lactam ring, as demonstrated for structurally analogous N-hydroxy-β-lactam intermediates. In contrast, the corresponding Cbz-protected analog requires hydrogenolysis (H₂/Pd), which is incompatible with reducible functionalities often present in advanced carbapenem precursors, while the Fmoc analog requires basic conditions that can induce β-lactam ring-opening. This orthogonality is critical for constructing the 3-amino group during late-stage elaboration of the carbapenem nucleus [1].

Deprotection Selectivity
Cross-study comparable
Boc: >90% selective with TFA/DCM; Cbz requires H₂/Pd; Fmoc requires piperidine (ring-opening risk).
Supports orthogonal deprotection strategy in multi-step synthesis.
Based on analogous N-hydroxy-β-lactam substrates.
protecting group strategy orthogonal deprotection solid-phase synthesis

N-Hydroxy Functionality as a Latent Pharmacophore: Access to Oxamazin Antibiotics Not Possible with N-Unsubstituted β-Lactams

The N-hydroxy group of this compound is the essential precursor for generating N-oxy-β-lactam (oxamazin) antibiotics, a class with potent activity against Gram-negative bacteria. In a seminal study, oxamazins derived from N-hydroxy-3-amino-2-azetidinones exhibited significant antibacterial activity, while the corresponding N-unsubstituted or N-alkyl β-lactams lacked this activity entirely [1]. Although MIC values for the exact oxamazin derived from this building block are not publicly reported, the class-level finding establishes that the N-hydroxy moiety is a critical structural feature for biological activity, not present in conventional β-lactam intermediates such as 3-(Boc-amino)-2-azetidinone.

N-Hydroxy Reactivity
Class-level inference
Oxamazins from N-OH β-lactams: significant Gram-negative activity; N-H analogs: no activity.
Enables oxamazin antibiotic scaffold exploration.
Specific MIC for derived oxamazin not publicly reported.
oxamazins N-oxy-β-lactams β-lactamase inhibition

Differentiation from 2-Desmethyl Analog: (2S,3S)-2-Methyl Group Pre-Determines Carbapenem C1 Stereochemistry

The 2-desmethyl analog (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone (CAS 71405-01-1) lacks the methyl substituent at C2, requiring an additional stereoselective C–C bond formation step to install the carbapenem side chain. The present compound possesses the methyl group in the correct (2S,3S) configuration, which directly maps onto the (1R)-hydroxyethyl moiety of the carbapenem scaffold following ring-opening and oxidation, saving a multi-step synthetic sequence that typically proceeds with <50% overall yield and requires chiral auxiliary-controlled alkylation . The presence of the C2-methyl group also increases steric hindrance, which can improve diastereoselectivity in subsequent transformations compared to the 2-desmethyl analog [1].

2-Methyl Benefit
Supporting evidence
Pre-installed (2S,3S)-CH₃ avoids additional chiral methylation step (estimated ≥2-step reduction).
May reduce synthesis time and material cost for carbapenem side-chain construction.
Retrosynthetic analysis; step-count estimate.
carbapenem side chain 1β-methyl substitution stereocontrolled synthesis

Precision Research and Industrial Applications Where tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate Delivers Irreplaceable Value


Synthesis of 1β-Methylcarbapenem Antibiotics Requiring Defined (1R)-Hydroxyethyl Stereochemistry

The stereodefined (2S,3S)-2-methyl group serves as a direct precursor to the (1R)-hydroxyethyl side chain of meropenem, ertapenem, and doripenem analogues. After Boc deprotection and N-alkylation, oxidative ring-opening yields the activated carbapenem side chain without epimerization. The ≥97% enantiomeric purity prevents formation of the biologically inactive (1S)-epimer that would otherwise compromise MIC values by over 10-fold . Users synthesizing novel 1β-methylcarbapenems for antibacterial screening benefit from this building block’s pre-installed chirality, eliminating a capricious asymmetric methylation step.

Construction of Monocyclic β-Lactamase Inhibitors via N-Hydroxy Activation

The N-hydroxy group is essential for generating N-oxy-2-azetidinone-based β-lactamase inhibitors, such as those described in the oxamazin and N-acyloxy monocyclic β-lactam classes [1]. By converting the N-OH to a suitable leaving group (e.g., sulfate or acyloxy), the resulting activated β-lactam acts as a mechanism-based inhibitor of serine β-lactamases. The Boc group can be selectively removed to free the 3-amino group for acylation with diverse side chains, enabling structure-activity relationship (SAR) studies. This capability is absent in standard 3-(Boc-amino)-2-azetidinone building blocks lacking the N-OH group.

Late-Stage Functionalization in Solid-Phase and Flow Chemistry Using Orthogonal Boc Deprotection

The acid-labile Boc group allows selective amine unmasking under flow-chemistry conditions (e.g., TFA/DCM at ambient temperature) without cleaving the β-lactam ring or requiring hydrogenation equipment [2]. This orthogonal deprotection profile is ideal for automated solid-phase synthesis of β-lactam-containing peptide hybrids and for continuous-flow carbapenem intermediate production, where basic Fmoc removal conditions would lead to ring-opening and epimerization. The C2-methyl group also increases hydrophobicity, facilitating organic-phase extraction and purification compared to the 2-desmethyl analog.

Application
Selection Property
Validation Focus
1β-Methylcarbapenem Synthesis
Stereochemical fidelity
Enantiomeric purity verification
β-Lactamase Inhibitor Construction
N-hydroxy reactivity
N–O bond functionalization efficiency
Solid-Phase & Flow Chemistry
Orthogonal Boc deprotection
Acidolysis selectivity and ring retention
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